molecular formula C21H16N2O3 B1680602 Rhodamine 123 free base CAS No. 104114-27-4

Rhodamine 123 free base

Cat. No.: B1680602
CAS No.: 104114-27-4
M. Wt: 344.4 g/mol
InChI Key: FCGVBHISQBBIQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rhodamine 123 free base is a chemical compound belonging to the family of rhodamine dyes. It is widely used as a fluorescent dye due to its excellent photophysical properties, including high fluorescence quantum yield and photostability. Rhodamine 123 is often utilized in various scientific fields such as chemistry, biology, and medicine for its ability to selectively stain mitochondria in living cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: Rhodamine 123 free base can be synthesized through a multi-step process involving the condensation of 3-aminophenol with phthalic anhydride to form a xanthene intermediate. This intermediate is then reacted with methyl anthranilate under acidic conditions to yield Rhodamine 123 .

Industrial Production Methods: In industrial settings, the production of Rhodamine 123 involves similar synthetic routes but on a larger scale. The process typically includes the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .

Mechanism of Action

Rhodamine 123 exerts its effects by binding to the mitochondrial membranes and inhibiting transport processes, particularly the electron transport chain. This inhibition slows down cellular respiration and affects mitochondrial function . The compound is also a substrate for P-glycoprotein, which actively effluxes it out of cells, making it useful in studying drug resistance mechanisms .

Properties

CAS No.

104114-27-4

Molecular Formula

C21H16N2O3

Molecular Weight

344.4 g/mol

IUPAC Name

methyl 2-(3-amino-6-iminoxanthen-9-yl)benzoate

InChI

InChI=1S/C21H16N2O3/c1-25-21(24)15-5-3-2-4-14(15)20-16-8-6-12(22)10-18(16)26-19-11-13(23)7-9-17(19)20/h2-11,22H,23H2,1H3

InChI Key

FCGVBHISQBBIQF-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC=CC=C1C2=C3C=CC(=N)C=C3OC4=C2C=CC(=C4)N

Canonical SMILES

COC(=O)C1=CC=CC=C1C2=C3C=CC(=N)C=C3OC4=C2C=CC(=C4)N

Appearance

Solid powder

62669-70-9

physical_description

Red to brown powder;  [Acros Organics MSDS]

Pictograms

Irritant

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Rhodamine 123 free base; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Rhodamine 123 free base
Reactant of Route 2
Rhodamine 123 free base
Reactant of Route 3
Rhodamine 123 free base
Reactant of Route 4
Reactant of Route 4
Rhodamine 123 free base
Reactant of Route 5
Reactant of Route 5
Rhodamine 123 free base
Reactant of Route 6
Rhodamine 123 free base

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.